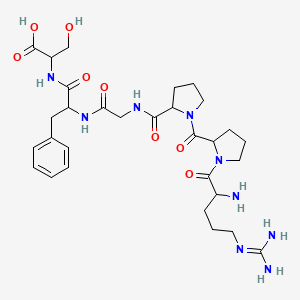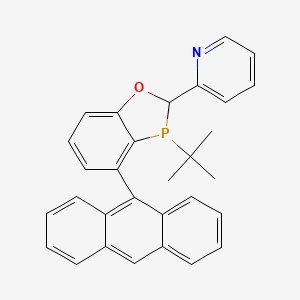![molecular formula C35H52N8O20S B13388691 1-[(4R,5R)-4,5-Dihydroxy-L-ornithine]-4-[(4S)-4-hydroxy-4-[4-hydroxy-3-(sulfooxy)phenyl]-L-threonine]pneumocandin A0](/img/structure/B13388691.png)
1-[(4R,5R)-4,5-Dihydroxy-L-ornithine]-4-[(4S)-4-hydroxy-4-[4-hydroxy-3-(sulfooxy)phenyl]-L-threonine]pneumocandin A0
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4R,5R)-4,5-Dihydroxy-L-ornithine]-4-[(4S)-4-hydroxy-4-[4-hydroxy-3-(sulfooxy)phenyl]-L-threonine]pneumocandin A0 is a complex organic compound known for its significant biological activity. It is a member of the pneumocandin family, which are cyclic lipopeptides produced by the fungus Glarea lozoyensis. These compounds are primarily known for their antifungal properties, particularly against Candida species.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4R,5R)-4,5-Dihydroxy-L-ornithine]-4-[(4S)-4-hydroxy-4-[4-hydroxy-3-(sulfooxy)phenyl]-L-threonine]pneumocandin A0 involves multiple steps, including peptide coupling reactions, protection and deprotection of functional groups, and cyclization. The process typically starts with the preparation of the individual amino acid residues, followed by their sequential coupling to form the linear peptide. The linear peptide is then cyclized to form the cyclic structure, which is crucial for its biological activity.
Industrial Production Methods: Industrial production of this compound often involves fermentation processes using the fungus Glarea lozoyensis. The fermentation broth is extracted, and the compound is purified using chromatographic techniques. Advances in biotechnology have also enabled the use of genetically engineered strains to enhance the yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions: 1-[(4R,5R)-4,5-Dihydroxy-L-ornithine]-4-[(4S)-4-hydroxy-4-[4-hydroxy-3-(sulfooxy)phenyl]-L-threonine]pneumocandin A0 undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to modify its functional groups, such as converting ketones to alcohols.
Substitution: The sulfooxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
1-[(4R,5R)-4,5-Dihydroxy-L-ornithine]-4-[(4S)-4-hydroxy-4-[4-hydroxy-3-(sulfooxy)phenyl]-L-threonine]pneumocandin A0 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study peptide synthesis and cyclization reactions.
Biology: The compound is studied for its role in fungal cell wall synthesis and its interactions with other biomolecules.
Medicine: It is a potent antifungal agent, particularly effective against Candida species, and is used in the development of antifungal drugs.
Industry: The compound’s antifungal properties make it valuable in agriculture for protecting crops from fungal infections.
Mecanismo De Acción
The mechanism of action of 1-[(4R,5R)-4,5-Dihydroxy-L-ornithine]-4-[(4S)-4-hydroxy-4-[4-hydroxy-3-(sulfooxy)phenyl]-L-threonine]pneumocandin A0 involves inhibition of the enzyme β-(1,3)-D-glucan synthase. This enzyme is crucial for the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall. By inhibiting this enzyme, the compound disrupts the integrity of the fungal cell wall, leading to cell lysis and death. The molecular targets and pathways involved include the binding of the compound to the active site of β-(1,3)-D-glucan synthase, preventing the polymerization of glucose units into β-(1,3)-D-glucan.
Comparación Con Compuestos Similares
1-[(4R,5R)-4,5-Dihydroxy-L-ornithine]-4-[(4S)-4-hydroxy-4-[4-hydroxy-3-(sulfooxy)phenyl]-L-threonine]pneumocandin A0 is unique among similar compounds due to its specific structure and potent antifungal activity. Similar compounds include:
Caspofungin: Another member of the echinocandin class, used as an antifungal agent.
Micafungin: Similar to caspofungin, it inhibits β-(1,3)-D-glucan synthase and is used to treat fungal infections.
Anidulafungin: Another echinocandin with a similar mechanism of action but different pharmacokinetic properties.
The uniqueness of this compound lies in its specific structural features that confer high potency and selectivity for its target enzyme, making it a valuable compound in antifungal therapy.
Propiedades
Fórmula molecular |
C35H52N8O20S |
|---|---|
Peso molecular |
936.9 g/mol |
Nombre IUPAC |
[5-[2-[18-amino-3-(3-amino-1-hydroxy-3-oxopropyl)-11,20,21,25-tetrahydroxy-15-(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]-2-hydroxyphenyl] hydrogen sulfate |
InChI |
InChI=1S/C35H52N8O20S/c1-11-9-43-25(26(11)50)33(57)41-31(55)19(48)7-15(36)29(53)38-22(12(2)44)34(58)42-10-14(45)6-16(42)30(54)40-24(32(56)39-23(35(43)59)18(47)8-21(37)49)28(52)27(51)13-3-4-17(46)20(5-13)63-64(60,61)62/h3-5,11-12,14-16,18-19,22-28,31,44-48,50-52,55H,6-10,36H2,1-2H3,(H2,37,49)(H,38,53)(H,39,56)(H,40,54)(H,41,57)(H,60,61,62) |
Clave InChI |
QCYMOOBOFFUBHZ-UHFFFAOYSA-N |
SMILES canónico |
CC1CN2C(C1O)C(=O)NC(C(CC(C(=O)NC(C(=O)N3CC(CC3C(=O)NC(C(=O)NC(C2=O)C(CC(=O)N)O)C(C(C4=CC(=C(C=C4)O)OS(=O)(=O)O)O)O)O)C(C)O)N)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-[[3-(2-carboxyethyl)-5-[(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid;dihydrochloride](/img/structure/B13388608.png)


![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] propan-2-yl carbonate](/img/structure/B13388626.png)
![17-Hydroxy-10,13,17-trimethyl-4,5,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrocyclopenta[A]phenanthren-3-one](/img/structure/B13388631.png)

![2-[6-[(3,5-Dimethyl-1-adamantyl)amino]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13388646.png)

![N-[(3S,4S)-6-acetyl-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-4-yl]-3-chloro-4-fluorobenzamide](/img/structure/B13388675.png)


![(3-Methoxyphenyl)[(4-methylphenyl)sulfonyl]acetonitrile](/img/structure/B13388690.png)

![5,10,15,20,25,30,35-Heptakis(azidomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol](/img/structure/B13388700.png)
